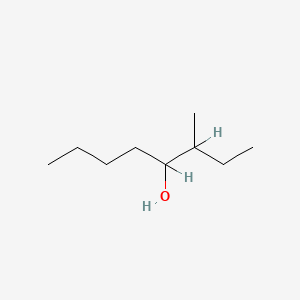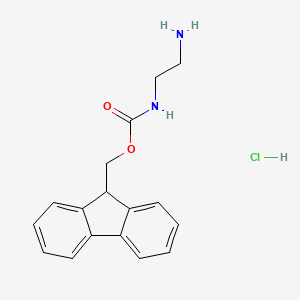
单-fmoc 乙二胺盐酸盐
描述
Mono-fmoc ethylene diamine hydrochloride is a highly versatile chemical compound that finds extensive utility in scientific research and laboratory investigations . It is characterized by a white, crystalline powder form and is soluble in water, ethanol, and methanol .
Synthesis Analysis
MFMEDH is derived from ethylene diamine, a potent base widely employed in organic synthesis reactions . It serves as a crucial reagent in enzymatic assays, facilitating the measurement of enzyme activity and substrate specificity . Mono-protected alkylene diamines, like MFMEDH, are important homobifunctional compounds often used as spacer groups .Molecular Structure Analysis
The empirical formula of MFMEDH is C17H19ClN2O2 . The molecular weight is 318.80 . The InChI key is UURYASDYOGIDRX-UHFFFAOYSA-N .Chemical Reactions Analysis
MFMEDH exhibits diverse applications due to its derivation from ethylene diamine . It is a crucial reagent in enzymatic assays, aiding in the measurement of enzyme activity and substrate specificity . It is also used as a spacer group in the immobilization of peptides .Physical And Chemical Properties Analysis
MFMEDH is a white to slight yellow to beige powder . It is soluble in water, ethanol, and methanol . The storage temperature is 2-8°C .科学研究应用
-
Peptide Synthesis
- “Mono-fmoc ethylene diamine hydrochloride” is often used in the field of organic chemistry, specifically in peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group is a type of protecting group used in solid-phase peptide synthesis. Protecting groups are used in chemistry to temporarily mask a functional group to prevent it from reacting during a particular stage of synthesis. The Fmoc group is removed (deprotected) under basic conditions .
- The specific methods of application or experimental procedures would depend on the specific peptide being synthesized. Generally, the Fmoc group is removed under basic conditions, allowing the next amino acid in the peptide sequence to be added .
- The outcomes of this application would be the successful synthesis of the desired peptide .
-
Spacer Groups
- Mono-protected alkylene diamines, such as “Mono-fmoc ethylene diamine hydrochloride”, are often used as spacer groups . Spacer groups are used in chemistry to increase the distance between two functional groups, which can influence the properties of the final product .
- The specific methods of application or experimental procedures would depend on the specific reaction being performed. Generally, the spacer group would be added to one of the reactants before the main reaction takes place .
- The outcomes of this application would be the successful synthesis of the desired compound with the spacer group incorporated .
-
Homobifunctional Compounds
- Mono-protected alkylene diamines, such as “Mono-fmoc ethylene diamine hydrochloride”, are important homobifunctional compounds .
- These compounds have two identical functional groups, which allows them to react with two different molecules in a symmetrical fashion .
- The specific methods of application or experimental procedures would depend on the specific reaction being performed .
- The outcomes of this application would be the successful synthesis of the desired compound with the homobifunctional compound incorporated .
-
Immobilization of Peptides
- Mono-protected alkylene diamines, such as “Mono-fmoc ethylene diamine hydrochloride”, are often used as spacer groups for the immobilization of peptides .
- The specific methods of application or experimental procedures would depend on the specific peptide being immobilized .
- The outcomes of this application would be the successful immobilization of the desired peptide .
安全和危害
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYASDYOGIDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937196 | |
| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-fmoc ethylene diamine hydrochloride | |
CAS RN |
166410-32-8, 391624-46-7 | |
| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



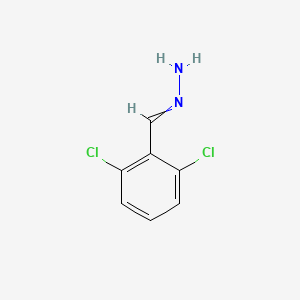
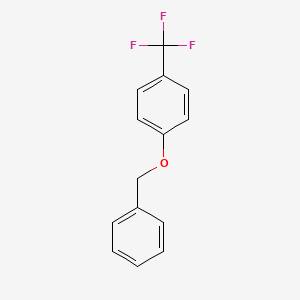
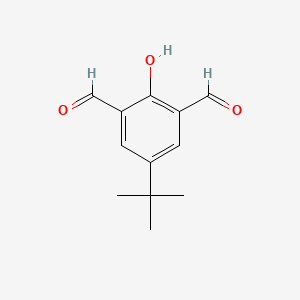
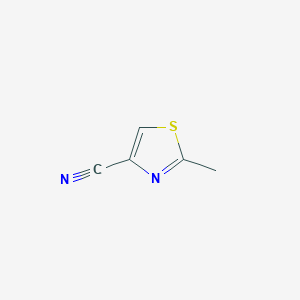
![5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1334657.png)
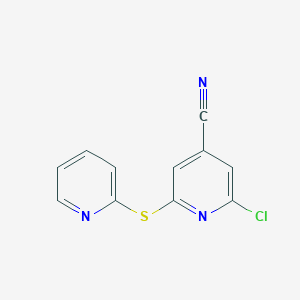
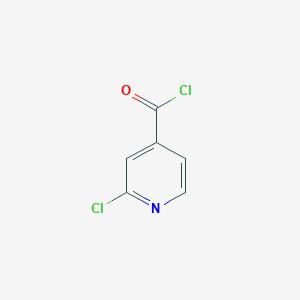
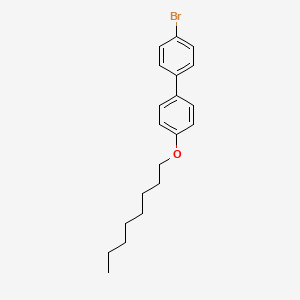
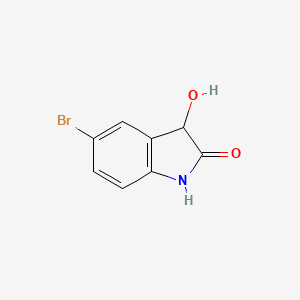
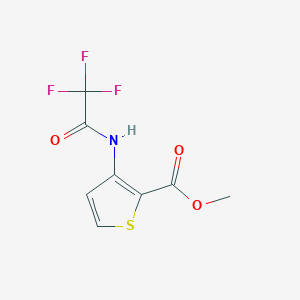
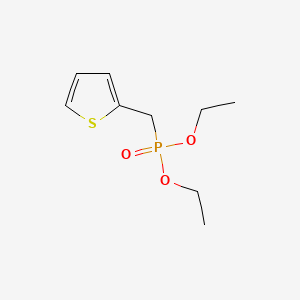
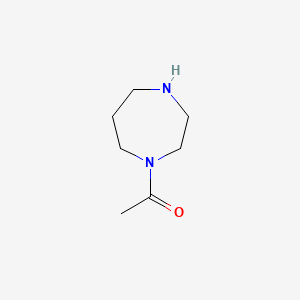
![1,2-Bis[(dimethylamino)dimethylsilyl]ethane](/img/structure/B1334683.png)
